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Compound of Interest

Compound Name: 2-O-Tolylmorpholine hcl

Cat. No.: B15239107 Get Quote

Disclaimer: The compound "2-O-Tolylmorpholine HCl" as specified in the topic of inquiry does

not correspond to a recognized chemical entity in the scientific literature. Therefore, this

comparative guide will focus on a structurally related and pharmacologically characterized

compound, 4-methylphenmetrazine (4-MPM), a tolyl-substituted derivative of phenmetrazine.

This guide will objectively compare the mechanism and in vitro activity of 4-MPM with

established dopamine agonists, namely Pramipexole, Ropinirole, and Bromocriptine, providing

supporting experimental data for researchers, scientists, and drug development professionals.

A crucial distinction in the pharmacology of these compounds is their primary mechanism of

action. 4-MPM and its analogs primarily act as monoamine transporter ligands, influencing the

synaptic concentration of dopamine by inhibiting its reuptake and/or promoting its release. In

contrast, classical dopamine agonists like Pramipexole, Ropinirole, and Bromocriptine exert

their effects by directly binding to and activating dopamine receptors, particularly the D2 and

D3 subtypes. This fundamental difference in their biological targets is central to understanding

their respective pharmacological profiles.

Quantitative Data Presentation
The following tables summarize the in vitro pharmacological data for 4-methylphenmetrazine

and the selected dopamine agonists. Table 1 details the dopamine transporter inhibitory activity

of 4-MPM, while Table 2 presents the dopamine D2 and D3 receptor binding affinities for the

comparator dopamine agonists.
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Table 1: In Vitro Dopamine Transporter (DAT) Inhibitory Activity of 4-Methylphenmetrazine (4-

MPM)

Compound Dopamine Transporter (DAT) IC50 (μM)

4-Methylphenmetrazine (4-MPM) 1.93[1]

IC50 (half maximal inhibitory concentration) represents the concentration of the drug required

to inhibit 50% of the dopamine uptake by the transporter in vitro.

Table 2: In Vitro Dopamine D2 and D3 Receptor Binding Affinities of Selected Dopamine

Agonists

Compound
Dopamine D2 Receptor Ki
(nM)

Dopamine D3 Receptor Ki
(nM)

Pramipexole 3.9[2][3] 0.5[2][3]

Ropinirole 29[4] -

Bromocriptine ~8 ~5

Ki (inhibition constant) represents the concentration of the drug that will bind to 50% of the

receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding

affinity.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for

replication and critical evaluation of the presented data.

This assay measures the ability of a compound to block the reuptake of dopamine from the

synaptic cleft into the presynaptic neuron by the dopamine transporter.

Cell Preparation: Human embryonic kidney (HEK) cells stably expressing the human

dopamine transporter (hDAT) are cultured to a confluent monolayer in 96-well plates.[5][6]
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Assay Buffer: Krebs-HEPES buffer (KHB) or a similar physiological buffer is used for all

dilutions and incubations.

Procedure:

The cell culture medium is aspirated, and the cells are washed with the assay buffer.

Cells are pre-incubated for a short period (e.g., 5-10 minutes) at room temperature with

varying concentrations of the test compound (e.g., 4-MPM).[5]

A solution containing a fixed concentration of radiolabeled dopamine (e.g., [3H]dopamine)

is then added to each well to initiate the uptake reaction.[5]

The incubation is allowed to proceed for a defined period (e.g., 10 minutes) at room

temperature.

The uptake is terminated by rapidly aspirating the solution and washing the cells with ice-

cold assay buffer to remove any unbound radiolabeled dopamine.

The cells are then lysed, and the amount of radioactivity accumulated within the cells is

quantified using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

dopamine uptake (IC50) is determined by non-linear regression analysis of the

concentration-response curve.

This assay determines the affinity of a compound for the dopamine D2 or D3 receptor by

measuring its ability to displace a known radiolabeled ligand that binds to the receptor.

Receptor Source: Cell membranes prepared from cell lines (e.g., Chinese Hamster Ovary -

CHO cells) stably expressing the human dopamine D2 or D3 receptor are used.[7][8]

Radioligand: A high-affinity radiolabeled antagonist, such as [3H]spiperone, is commonly

used to label the D2/D3 receptors.[8][9]

Assay Buffer: A suitable buffer, such as Tris-HCl, is used for all dilutions and incubations.

Procedure:
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In a 96-well plate, the receptor-containing cell membranes are incubated with a fixed

concentration of the radioligand and varying concentrations of the unlabeled test

compound (e.g., Pramipexole, Ropinirole, Bromocriptine).[7]

The incubation is carried out at a specific temperature (e.g., room temperature or 30°C) for

a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).[7]

The reaction is terminated by rapid filtration through glass fiber filters, which separates the

receptor-bound radioligand from the unbound radioligand.

The filters are washed with ice-cold buffer to remove any non-specifically bound

radioactivity.

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

Data Analysis: The concentration of the test compound that displaces 50% of the specific

binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated

from the IC50 value using the Cheng-Prusoff equation, which also takes into account the

concentration and affinity of the radioligand.[8]

Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the distinct signaling

pathways of dopamine transporter inhibitors and dopamine receptor agonists, as well as the

general workflows of the key experimental assays.
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Caption: Comparative Signaling Pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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